(1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol
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Overview
Description
(1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol is a synthetic organic compound characterized by a cyclobutane ring substituted with a methyl group and a 4-methylpiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the 4-Methylpiperidin-1-yl Group: This step involves nucleophilic substitution reactions where the piperidine derivative is attached to the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, such as in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-N-methyl-2-methylsulfonylcyclohexan-1-amine
- (1S)-N,2,2-trimethyl-N-pyridin-3-ylcyclopropane-1-carboxamide
- (1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide
Uniqueness
(1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(1S,2S)-1-methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-9-4-7-12(8-5-9)10-3-6-11(10,2)13/h9-10,13H,3-8H2,1-2H3/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDLHYVZNRAGDV-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCC2(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)[C@H]2CC[C@]2(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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